(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 21823-25-6
VCID: VC20761884
InChI: InChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12)
SMILES: C1(C(=O)NC(=NC1=O)N)NC(=O)N
Molecular Formula: C5H7N5O3
Molecular Weight: 185.14 g/mol

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea

CAS No.: 21823-25-6

Cat. No.: VC20761884

Molecular Formula: C5H7N5O3

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea - 21823-25-6

CAS No. 21823-25-6
Molecular Formula C5H7N5O3
Molecular Weight 185.14 g/mol
IUPAC Name (2-imino-4,6-dioxo-1,3-diazinan-5-yl)urea
Standard InChI InChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12)
Standard InChI Key NCULITOVIKCFNW-UHFFFAOYSA-N
SMILES C1(C(=O)NC(=NC1=O)N)NC(=O)N
Canonical SMILES C1(C(=O)NC(=N)NC1=O)NC(=O)N

Chemical Identity and Structural Properties

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea, also known as 2-amino-5-ureido-4,6-pyrimidinedione, is a pyrimidine derivative with a unique chemical structure that features a pyrimidine core substituted with specific functional groups. The compound is characterized by an amino group at position 2, dioxo groups at positions 4 and 6, and a ureido group at position 5 of the pyrimidine ring system. This arrangement of functional groups contributes to the compound's distinctive chemical behavior and potential biological activities.

Basic Chemical Information

The fundamental chemical properties of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea are summarized in the table below, providing a comprehensive overview of its identity markers and physical characteristics:

PropertyValue
CAS Number21823-25-6
Molecular FormulaC5H7N5O3
Molecular Weight185.14 g/mol
IUPAC Name(2-imino-4,6-dioxo-1,3-diazinan-5-yl)urea
Standard InChIInChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12)
Standard InChIKeyNCULITOVIKCFNW-UHFFFAOYSA-N
SMILESC1(C(=O)NC(=NC1=O)N)NC(=O)N
Canonical SMILESC1(C(=O)NC(=N)NC1=O)NC(=O)N

The compound possesses several key identifiers that allow for its unambiguous recognition in chemical databases and literature. The CAS number (21823-25-6) serves as a unique registry identifier, while the molecular formula (C5H7N5O3) indicates the atomic composition, consisting of 5 carbon atoms, 7 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. This specific arrangement leads to a molecular weight of 185.14 g/mol, which is relatively low and may contribute to favorable pharmacokinetic properties if the compound were to be developed for therapeutic applications.

Structural Characteristics

The structural features of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea contribute significantly to its chemical reactivity and potential biological activity. The compound contains a pyrimidine ring system with multiple substitutions that create a unique three-dimensional arrangement . The presence of the amino group at position 2 can participate in hydrogen bonding interactions, potentially serving as a hydrogen bond donor in biological systems. The dioxo groups at positions 4 and 6 can function as hydrogen bond acceptors, further enhancing the compound's ability to interact with biological macromolecules such as proteins or nucleic acids.

The ureido group at position 5 introduces additional hydrogen bonding potential, containing both donor and acceptor sites. This functional group may play a crucial role in the compound's biological activities, potentially enabling specific interactions with target molecules in biological systems. The combination of these structural elements creates a compound with unique chemical properties and potential applications in various research domains.

Biological Activities and Applications

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea has garnered interest in various research domains due to its potential biological activities and applications in drug discovery and development. The compound's structural features suggest possible interactions with biological targets that could be exploited for therapeutic purposes.

Role in Organic Synthesis

One of the primary applications of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is as a versatile building block in organic synthesis. The compound's multiple functional groups provide attachment points for various chemical transformations, enabling the construction of more complex molecules with tailored properties. Researchers in medicinal chemistry may utilize this compound as a starting material or intermediate in the synthesis of potential drug candidates, particularly those targeting biological pathways where pyrimidine derivatives have shown efficacy.

The compound's utility in organic synthesis extends beyond medicinal chemistry to areas such as materials science and chemical biology. The ability to functionalize multiple positions on the pyrimidine ring allows for the creation of diverse compound libraries, which can be screened for specific properties or activities. This versatility makes (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea a valuable tool in the synthetic chemist's arsenal.

Research Applications

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is utilized in biological research contexts, where it may serve as a probe for investigating specific biological pathways or as a tool for studying structure-activity relationships. Researchers may incorporate this compound into in vitro assays to assess its effects on particular biological targets or processes, providing insights into potential mechanisms of action and therapeutic applications.

The compound may also be employed in structural biology studies, where its interactions with proteins or nucleic acids can be characterized using techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, or computational modeling. These studies can reveal important information about binding modes and structural requirements for activity, guiding the design of more potent and selective compounds with enhanced properties.

Comparative Analysis with Related Compounds

Understanding the relationship between (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea and structurally similar compounds provides valuable insights into its distinctive properties and potential applications. Comparative analysis helps position this compound within the broader landscape of pyrimidine derivatives and urea-containing molecules.

Structural Analogues

A closely related compound to (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is (2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)urea, which differs only in the substitution at position 4, featuring a hydroxy group instead of an oxo group . This subtle structural difference may lead to alterations in chemical reactivity, physical properties, and biological activities. Both compounds share the same molecular weight of 185.14 g/mol, suggesting that they may be tautomeric forms of the same structure, with the hydroxy form existing in equilibrium with the oxo form under certain conditions.

Other structural analogues may include compounds with variations in the substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. These analogues form a family of related compounds with potentially diverse properties and applications. Systematic comparison of these analogues could reveal structure-activity relationships that inform the design of derivatives with enhanced potency, selectivity, or other desirable characteristics.

Functional Comparison

The functional behavior of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea likely differs from related compounds due to its specific arrangement of functional groups. The presence of the amino group at position 2, dioxo groups at positions 4 and 6, and the ureido group at position 5 creates a unique electronic distribution and hydrogen bonding pattern that distinguishes this compound from its analogues.

These functional differences may translate to distinct chemical reactivity patterns, with (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea potentially exhibiting unique selectivity in various chemical transformations. From a biological perspective, these differences could lead to specific interactions with biological targets, potentially resulting in selective modulation of particular pathways or processes. Understanding these functional distinctions is crucial for exploiting the compound's properties in various applications, from synthetic methodology development to drug discovery.

Research Developments and Future Directions

The field of pyrimidine chemistry continues to evolve, with ongoing research exploring the properties and applications of compounds like (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea. Current developments and future research directions may significantly expand our understanding of this compound and its potential uses.

Future Research Opportunities

Several promising research directions could further advance our understanding of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea and expand its applications. These include:

  • Detailed investigation of the compound's biological activities, focusing on specific targets and pathways that may be modulated by the compound.

  • Development of improved synthetic routes that enable more efficient production of the compound and its derivatives, potentially through catalytic methods or continuous flow chemistry approaches.

  • Exploration of structure-activity relationships through the synthesis and biological evaluation of a diverse array of analogues, identifying key structural features that influence activity and selectivity.

  • Investigation of the compound's potential applications beyond medicinal chemistry, such as in materials science, catalysis, or as building blocks for supramolecular assemblies.

  • Computational studies to predict the compound's interactions with biological targets and to guide the design of derivatives with enhanced properties.

These research directions could significantly expand the utility of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea and contribute to the development of novel applications across various scientific disciplines.

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